molecular formula C7H11N3O3 B12598762 Ethyl 4-azido-3-oxopentanoate CAS No. 645392-01-4

Ethyl 4-azido-3-oxopentanoate

Cat. No.: B12598762
CAS No.: 645392-01-4
M. Wt: 185.18 g/mol
InChI Key: NLVXAIXWMDLBKH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-azido-3-oxopentanoate can be synthesized from ethyl 3-chloro-4-oxopentanoate through a nucleophilic substitution reaction with sodium azide in acetone under reflux conditions . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same nucleophilic substitution reaction. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-azido-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in acetone under reflux.

    Cycloaddition: Copper(I) catalysts with terminal alkynes.

    Reduction: Hydrogenation or Staudinger reduction using triphenylphosphine.

Major Products

    1,2,3-Triazoles: Formed through CuAAC reactions.

    Amines: Produced by reducing the azido group.

Scientific Research Applications

Ethyl 4-azido-3-oxopentanoate is used in various scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its azido group, which participates in cycloaddition reactions to form stable triazole rings. These triazoles exhibit strong dipole moments and hydrogen bonding capabilities, making them useful in various biological and chemical applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-azido-4-oxopentanoate
  • Ethyl 4-azido-2-diazo-3-oxobutanoate
  • Ethyl 4-azido-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-azido-3-oxopentanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. Its versatility in forming various heterocyclic compounds makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

645392-01-4

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 4-azido-3-oxopentanoate

InChI

InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(11)5(2)9-10-8/h5H,3-4H2,1-2H3

InChI Key

NLVXAIXWMDLBKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C)N=[N+]=[N-]

Origin of Product

United States

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